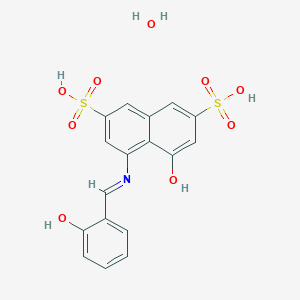
Azomethine-H hydrate
説明
Azomethine-H hydrate (AH) is a type of heterocyclic compound that is composed of two nitrogen atoms and two oxygen atoms, with a hydrogen atom attached to the nitrogen atoms. AH is a white solid at room temperature, and is soluble in water and other organic solvents. AH is used in a variety of applications, including as a reagent in organic synthesis, a catalyst in organic reactions, and a ligand in coordination chemistry. AH is also used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
科学的研究の応用
Biological Activities
Azomethine-H hydrate, as part of the hydrazone class, exhibits a wide range of biological activities. These include antimicrobial, anticonvulsant, antidepressant, anti-inflammatory, analgesic, antiplatelet, antimalarial, anticancer, antifungal, antitubercular, antiviral, and cardio protective properties. The extensive biological activities of hydrazones, including this compound, make them significant in drug development (Verma et al., 2014).
Chemical Properties and Crystal Structure
This compound is known for its unique chemical properties, particularly in its molecular structure. For instance, a study examining a specific azomethine derivative highlighted its E conformation with respect to the azomethine double bonds and detailed its crystal structure, which includes intramolecular hydrogen bonds and a three-dimensional supramolecular architecture (Mohan et al., 2014).
Synthesis and Characterization
The synthesis and characterization of novel hydrazone derivatives, including those with azomethine linkages, have been widely studied. These derivatives exhibit significant antibacterial activities against various strains and possess cytotoxic potential, which may be useful in antitumorigenic therapy (Shah et al., 2022).
Luminescent Properties and Applications
The luminescent properties of hydrazones derived from azomethine groups have been investigated for their potential use in organic light-emitting diodes (OLEDs). This research suggests the feasibility of using such compounds in the emitting layers of OLEDs, demonstrating the diverse applications of this compound derivatives (Moraes et al., 2016).
Reactivity and Stereoselectivity
The reactivity of azomethine imines, which can be derived from this compound, has been explored in various chemical reactions. For example, their use in alkene aminocarbonylation to form complex cyclic azomethine imines demonstrates the versatility of these compounds in synthetic chemistry (Gan et al., 2013).
Antitubercular and Antimicrobial Activity
Azomethine derivatives, including this compound, have shown considerable antitubercular and antimicrobial activities. Their potential as ligands in medicinal chemistry highlights their relevance in the treatment of tuberculosis and other microbial infections (Pahlavani et al., 2015).
Catalytic and Synthetic Applications
Azomethine compounds, including those derived from this compound, have been employed as catalysts in various organic reactions. Their unique coordinative capability allows them to be used in diverse industrial applications, including as catalyst intermediates (Abu-Dief Am, 2019).
Photocatalytic Water Splitting
In the field of sustainable energy, conjugated poly(azomethine) networks, which include this compound derivatives, have shown promise in photocatalytic water splitting. This underscores the potential of this compound in renewable energy technologies (Schwab et al., 2010).
特性
IUPAC Name |
4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]naphthalene-2,7-disulfonic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO8S2.H2O/c19-15-4-2-1-3-10(15)9-18-14-7-12(27(21,22)23)5-11-6-13(28(24,25)26)8-16(20)17(11)14;/h1-9,19-20H,(H,21,22,23)(H,24,25,26);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJXCEWPMCUYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,2-Bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]-1,1,2-2-tetrafluoroethane](/img/structure/B6299679.png)



![8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B6299703.png)
![2-(Benzo[d]thiazol-2-yl)-3-fluorophenol](/img/structure/B6299711.png)



![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane](/img/structure/B6299724.png)